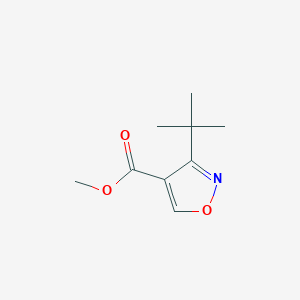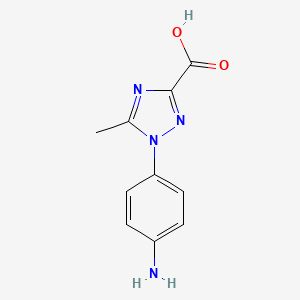
1-(4-Aminophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Aminophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-aminobenzonitrile with hydrazine hydrate to form 4-aminophenylhydrazine. This intermediate is then reacted with methyl isocyanate to yield the desired triazole compound. The reaction conditions often involve heating the reactants in a suitable solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis while maintaining product purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Aminophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1-(4-Aminophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(4-Aminophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The triazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Aminophenyl)-1H-1,2,4-triazole-3-carboxylic acid: Similar structure but lacks the methyl group.
1-(4-Nitrophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid: Contains a nitro group instead of an amino group.
1-(4-Aminophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic acid: Contains an ethyl group instead of a methyl group.
Uniqueness
1-(4-Aminophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid is unique due to the presence of both an amino group and a methyl group on the triazole ring. This combination of functional groups can influence its reactivity and interactions with other molecules, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C10H10N4O2 |
|---|---|
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
1-(4-aminophenyl)-5-methyl-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C10H10N4O2/c1-6-12-9(10(15)16)13-14(6)8-4-2-7(11)3-5-8/h2-5H,11H2,1H3,(H,15,16) |
InChI-Schlüssel |
JISKYZNYMPTFRU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo[2,1-a][2]benzazepine-3-carboxylate](/img/structure/B11763773.png)
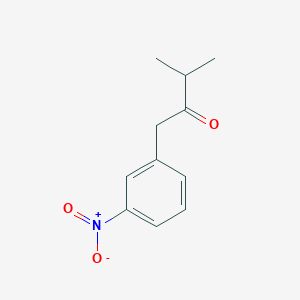

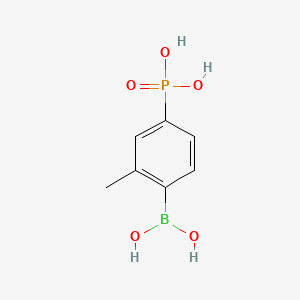
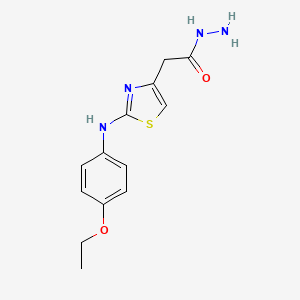
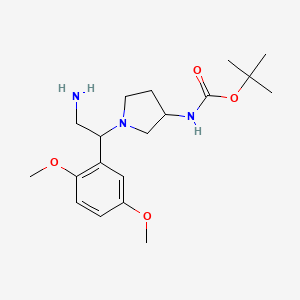
![4-(2,7-Diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile hydrochloride](/img/structure/B11763797.png)

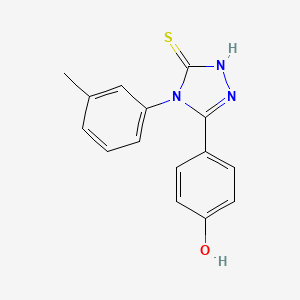
![2,7-Dibromobenzo[d]thiazole](/img/structure/B11763843.png)
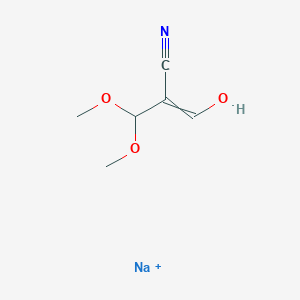
![[1-(Oxetan-3-yl)-1H-indazol-5-yl]boronic acid](/img/structure/B11763855.png)

